Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate is an organic compound with a molecular formula of C10H10F2O3 This compound is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,4-difluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-(2,4-difluorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2,4-difluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The hydroxypropanoate moiety may also play a role in the compound’s bioactivity by facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate
- 3-(2,4-Difluorophenyl)-2-hydroxypropanol
- 2,4-Difluorophenylacetic acid
Uniqueness
Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate is unique due to the presence of both a difluorophenyl group and a hydroxypropanoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3 |
InChI Key |
MACNSFCXZCTCNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
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